AZ1729

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

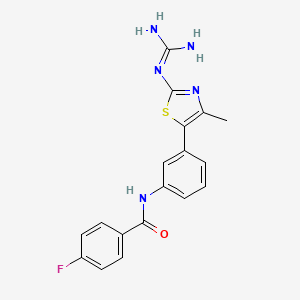

N-[3-[2-(diaminomethylideneamino)-4-methyl-1,3-thiazol-5-yl]phenyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5OS/c1-10-15(26-18(22-10)24-17(20)21)12-3-2-4-14(9-12)23-16(25)11-5-7-13(19)8-6-11/h2-9H,1H3,(H,23,25)(H4,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULFYSCAJVTAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=C(N)N)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The G-Protein Biased Mechanism of Action of AZ1729: A Technical Guide

For Immediate Release

An In-depth Analysis of the Selective FFA2 Receptor Modulator

This technical guide provides a comprehensive overview of the mechanism of action of AZ1729, a novel allosteric agonist and positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2). This compound exhibits a unique functional bias, selectively activating Gαi-mediated signaling pathways while having minimal to no effect on Gαq/11-mediated pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of GPCRs and the therapeutic potential of biased ligands.

Core Mechanism of Action

This compound acts as a potent activator of the FFA2 receptor, a G-protein coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids like propionate (B1217596).[1][2] Its primary mechanism is characterized by a pronounced bias towards the Gαi signaling cascade. This selectivity means this compound effectively triggers cellular responses mediated by Gαi, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, while not engaging the Gαq/11 pathway that leads to inositol (B14025) phosphate (B84403) (IP) accumulation and calcium mobilization.[3]

As a positive allosteric modulator, this compound can also enhance the activity of endogenous ligands like propionate at Gαi-mediated pathways.[1] It binds to a site on the FFA2 receptor that is distinct from the orthosteric site where endogenous ligands bind.[3] This allosteric interaction leads to a conformational change in the receptor that favors coupling to Gαi proteins.

This Gαi-biased agonism has been demonstrated in various cellular systems, leading to physiologically relevant downstream effects such as the inhibition of lipolysis in adipocytes and the induction of chemotaxis in neutrophils, both of which are known to be Gαi-dependent processes.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and related compounds in various functional assays, providing a comparative view of their potency and efficacy.

Table 1: Potency (pEC50) of this compound and Other Ligands in Gαi-Mediated Assays

| Compound | Assay | Cell System | pEC50 (Mean ± SEM) | Species |

| This compound | cAMP Inhibition | hFFA2-expressing 293 cells | 6.90 ± 0.14 | Human |

| This compound | [35S]GTPγS Binding | hFFA2-expressing cells | 7.23 | Human |

| This compound | Lipolysis Inhibition | Primary Mouse Adipocytes | 5.03 ± 0.44 | Mouse |

| Propionate (C3) | cAMP Inhibition | hFFA2-expressing 293 cells | 3.95 ± 0.13 | Human |

| 4-CMTB | cAMP Inhibition | hFFA2-expressing 293 cells | 5.88 ± 0.39 | Human |

Data compiled from multiple sources.[1][3]

Table 2: Potency (pEC50) of Ligands in Gαq/11-Mediated and Integrated Signaling Assays

| Compound | Assay | Cell System | pEC50 (Mean ± SEM) | Species |

| This compound | IP1 Accumulation | hFFA2-expressing 293 cells | Inactive | Human |

| Propionate (C3) | IP1 Accumulation | hFFA2-expressing 293 cells | 4.19 ± 0.10 | Human |

| 4-CMTB | IP1 Accumulation | hFFA2-expressing 293 cells | 5.60 ± 0.11 | Human |

| Propionate (C3) | ERK1/2 Phosphorylation | hFFA2-expressing 293 cells | 3.93 ± 0.13 | Human |

Data compiled from multiple sources.[3]

Signaling Pathways

The signaling pathways activated by FFA2 in response to orthosteric agonists and the selective modulation by this compound are depicted below.

Caption: FFA2 signaling pathways and the selective action of this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize the mechanism of action of this compound.

Caption: Generalized workflow for a cAMP inhibition assay.

References

- 1. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 2. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of AZ1729 with the FFA2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the allosteric modulator AZ1729 and the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This compound is a potent, Gi-biased allosteric agonist and positive allosteric modulator (PAM) of FFA2, a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs). This document details the binding and functional characteristics of this compound, presenting quantitative data from key in vitro assays. Furthermore, it offers detailed experimental protocols for the principal assays used to characterize this interaction, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction to FFA2 and this compound

The Free Fatty Acid Receptor 2 (FFA2) is a GPCR that plays a crucial role in various physiological processes, including metabolic regulation and immune responses. It is activated by endogenous SCFAs such as acetate (B1210297) and propionate, which are products of gut microbiota fermentation. Upon activation, FFA2 can couple to both Gi/o and Gq/11 signaling pathways, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.

This compound is a synthetic, small-molecule allosteric modulator of FFA2. It exhibits a unique pharmacological profile, acting as a direct allosteric agonist with a pronounced bias towards the Gi signaling cascade.[1] Additionally, it functions as a positive allosteric modulator, enhancing the potency and/or efficacy of orthosteric agonists like propionate.[1] This Gi-functional bias makes this compound a valuable tool for dissecting the distinct physiological roles of FFA2 signaling pathways.[1]

Quantitative Analysis of this compound-FFA2 Interaction

The interaction of this compound with the FFA2 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Potency of this compound at the Human FFA2 Receptor

| Parameter | Assay Type | Cell Line | Value | Reference |

| pEC50 | cAMP Inhibition | Flp-In T-REx 293 | 6.9 | [2] |

| pEC50 | [35S]GTPγS Binding | Flp-In T-REx 293 | 7.23 | [2] |

| pKi | Radioligand Binding ([3H]GLPG0974) | Flp-In T-REx 293 | ~6.77 | [1] |

| pKB | Allosteric Modulation of C3 Binding | Flp-In T-REx 293 | 6.84 ± 0.11 | [1] |

Table 2: Allosteric Modulatory Properties of this compound on Propionate (C3) Activity at the Human FFA2 Receptor

| Parameter | Assay Type | Effect | Value | Reference |

| α' | Radioligand Binding | Positive Cooperativity | 4.27 ± 1.17 | [1] |

| Potency Shift | cAMP Inhibition | Potentiation of C3 Potency | Yes | [1] |

| Efficacy Shift | cAMP Inhibition | Potentiation of C3 Efficacy | Yes |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: FFA2 signaling pathway illustrating the biased agonism of this compound.

Caption: Experimental workflow for a cAMP inhibition assay.

Caption: Allosteric modulation of FFA2 by this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the characterization of the this compound-FFA2 interaction.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the FFA2 receptor and its allosteric effect on orthosteric ligand binding.

-

Cell Culture and Membrane Preparation:

-

Culture Flp-In T-REx 293 cells stably expressing human FFA2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.

-

Induce receptor expression with doxycycline (B596269) (e.g., 1 µg/mL) for 16-24 hours.

-

Harvest cells, resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add membrane preparation (typically 5-20 µg of protein per well).

-

Add increasing concentrations of unlabeled this compound.

-

Add the orthosteric radiolabeled antagonist, [3H]GLPG0974, at a concentration close to its Kd.[1]

-

Define non-specific binding in the presence of a high concentration of a non-radiolabeled orthosteric antagonist (e.g., 10 µM GLPG0974).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value.

-

cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity via Gi coupling.

-

Cell Preparation:

-

Seed Flp-In T-REx 293 cells expressing hFFA2 in a 96-well plate and induce receptor expression as described above.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells. For PAM studies, add a fixed concentration of an orthosteric agonist like propionate.

-

Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.[3] The final concentration of forskolin should be optimized to produce a robust signal (e.g., 1-5 µM).[3]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[3]

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Generate dose-response curves and calculate pEC50 and Emax values.

-

[35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Membrane Preparation:

-

Prepare cell membranes from FFA2-expressing cells as described for the radioligand binding assay.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation with an assay buffer containing GDP (to ensure G-proteins are in their inactive state).

-

Add increasing concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C with gentle agitation for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

Quantify the bound radioactivity using a scintillation counter.

-

Determine agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Analyze the data to determine pEC50 and Emax for G-protein activation.

-

Neutrophil Chemotaxis Assay

This assay assesses the functional consequence of Gi activation by this compound in a physiologically relevant cell type.

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh whole blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Resuspend the purified neutrophils in a suitable assay buffer.

-

-

Chemotaxis Assay (Boyden Chamber/Transwell Assay):

-

Place a multi-well insert with a porous membrane (e.g., 3-5 µm pores) into a companion plate.

-

Add different concentrations of this compound or a positive control chemoattractant (e.g., fMLP or C3) to the lower wells of the companion plate.[1]

-

Add the neutrophil suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for cell migration (e.g., 60-90 minutes).

-

After incubation, remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence.

-

Analyze the data to determine the chemotactic response to this compound.

-

Conclusion

This compound is a well-characterized allosteric modulator of the FFA2 receptor with a distinct Gi-biased signaling profile. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of GPCR pharmacology, metabolic diseases, and immunology. The unique properties of this compound make it an invaluable tool for elucidating the specific roles of FFA2-mediated Gi signaling in health and disease, and for the potential development of novel therapeutics targeting this pathway.

References

An In-depth Technical Guide to the Gαi-Biased FFA2 Receptor Agonist: AZ1729

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1729 is a novel, potent, and selective small molecule that acts as a direct allosteric agonist and a positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like propionate (B1217596).[1] A key characteristic of this compound is its pronounced functional bias towards the Gαi signaling pathway over the Gαq/11 pathway.[1] This unique pharmacological profile makes this compound an invaluable tool for dissecting the distinct physiological roles of these two major signaling cascades downstream of FFA2 activation and a potential therapeutic agent for metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the signaling, pharmacology, and experimental methodologies associated with this compound.

Core Concepts: Allosteric Modulation and Biased Agonism of FFA2

FFA2, also known as GPR43, is a metabolic sensor that is garnering significant interest as a therapeutic target. It is coupled to both Gαi and Gαq/11 G proteins, which initiate distinct downstream signaling cascades.

-

Gαi Pathway: Activation of the Gαi subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is associated with the inhibition of lipolysis in adipocytes and chemotaxis in neutrophils.

-

Gαq/11 Pathway: Activation of the Gαq/11 subunit stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

This compound exhibits biased agonism , preferentially activating the Gαi pathway while having minimal to no agonistic activity on the Gαq/11 pathway.[1] Furthermore, it acts as a positive allosteric modulator (PAM) , enhancing the potency and/or efficacy of orthosteric agonists like propionate at the Gαi pathway, while acting as a negative allosteric modulator on the Gαq/11 pathway.[1]

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound in comparison to the endogenous agonist propionate (C3) and another well-characterized FFA2 allosteric modulator, 4-CMTB.

| Ligand | Assay | Species | Parameter | Value | Reference |

| This compound | cAMP Inhibition | Human | pEC50 | 6.90 ± 0.14 | [2] |

| [35S]GTPγS Binding | Human | pEC50 | 7.23 ± 0.20 | [1][3] | |

| Inositol Monophosphate (IP1) Accumulation | Human | pEC50 | Inactive | [1] | |

| Inhibition of Lipolysis | Mouse | pEC50 | 5.03 | ||

| Radioligand Binding ([3H]GLPG0974 displacement) | Human | pKi | ~6.77 | [3] | |

| Allosteric Modulation of C3 (cAMP) | Human | pKB | 6.84 ± 0.11 | [2] | |

| Propionate (C3) | cAMP Inhibition | Human | pEC50 | 3.95 ± 0.13 | [2] |

| [35S]GTPγS Binding | Human | pEC50 | 4.35 ± 0.14 | [1][3] | |

| Inositol Monophosphate (IP1) Accumulation | Human | pEC50 | 4.19 ± 0.10 | [1] | |

| 4-CMTB | cAMP Inhibition | Human | pEC50 | ~6.5 | [3] |

| [35S]GTPγS Binding | Human | pEC50 | 6.50 ± 0.16 | [1][3] | |

| Inositol Monophosphate (IP1) Accumulation | Human | pEC50 | 5.60 ± 0.11 | [1] | |

| Allosteric Modulation of C3 (cAMP) | Human | pKB | 6.52 ± 0.17 | [1] |

Signaling Pathways and Experimental Workflows

This compound-Mediated Gαi-Biased Signaling at FFA2

Caption: this compound preferentially activates the Gαi pathway of the FFA2 receptor.

FFA2 Gαq/11 Signaling Pathway (Antagonized by this compound)

Caption: Propionate activates the Gαq/11 pathway, a process antagonized by this compound.

Experimental Workflow for Assessing Gαi Activation (cAMP Assay)

Caption: Workflow for measuring Gαi activation via cAMP inhibition assay.

Experimental Protocols

cAMP Inhibition Assay (Gαi Activation)

This assay measures the ability of a ligand to inhibit forskolin-stimulated cAMP production, a hallmark of Gαi activation.

-

Cell Culture: Culture HEK293 cells stably expressing human FFA2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

-

Assay Procedure:

-

Seed cells in a 384-well white opaque plate and incubate overnight.

-

Aspirate the media and add 10 µL of assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Add 5 µL of a 4X concentration of the test compound (e.g., this compound) or vehicle.

-

Add 5 µL of a 4X concentration of forskolin (final concentration typically 1-10 µM).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.

-

-

Data Analysis: Plot the concentration-response curve and calculate the pEC50 and maximal inhibition values.

[35S]GTPγS Binding Assay (G Protein Activation)

This assay directly measures the activation of G proteins by a ligand.

-

Membrane Preparation:

-

Homogenize FFA2-expressing cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine membrane protein (10-20 µg), GDP (10 µM final), and the test compound.

-

Initiate the binding reaction by adding [35S]GTPγS (0.1-0.5 nM final).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Determine the specific binding and plot the concentration-response curve to calculate pEC50 and Emax values.

Inositol Monophosphate (IP1) Accumulation Assay (Gαq/11 Activation)

This assay measures the accumulation of IP1, a stable metabolite of IP3, as an indicator of Gαq/11 activation.

-

Cell Culture: Use cells co-expressing FFA2 and a Gαq/11 protein.

-

Assay Procedure:

-

Seed cells in a 384-well white opaque plate.

-

The next day, replace the medium with stimulation buffer containing LiCl (10-50 mM) to inhibit IP1 degradation.

-

Add the test compound and incubate for 60-90 minutes at 37°C.

-

Lyse the cells and measure IP1 levels using a commercial HTRF kit according to the manufacturer's protocol.

-

-

Data Analysis: Generate a concentration-response curve to determine the pEC50 and Emax.

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the MAPK/ERK pathway, which can be downstream of both Gαi and Gαq/11.

-

Cell Treatment and Lysis:

-

Serum-starve FFA2-expressing cells overnight.

-

Treat cells with the test compound for various time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Isolate primary human neutrophils from fresh blood using density gradient centrifugation.

-

Assay Procedure (Boyden Chamber/Transwell Assay):

-

Place a Transwell insert with a 3-5 µm pore size into a 24-well plate.

-

Add the test compound (chemoattractant) to the lower chamber.

-

Add the isolated neutrophils to the upper chamber.

-

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Remove the insert and quantify the number of neutrophils that have migrated to the lower chamber using a cell viability assay or by direct cell counting.

-

-

Data Analysis: Determine the concentration-dependent increase in neutrophil migration.

Inhibition of Lipolysis Assay

This assay measures the ability of a compound to inhibit isoproterenol-stimulated lipolysis in primary adipocytes.

-

Primary Adipocyte Isolation and Culture: Isolate primary adipocytes from the epididymal fat pads of mice by collagenase digestion.

-

Assay Procedure:

-

Pre-incubate adipocytes with adenosine (B11128) deaminase (to remove endogenous adenosine that inhibits lipolysis).

-

Treat the cells with the test compound for 30 minutes.

-

Stimulate lipolysis by adding isoproterenol (B85558) (a β-adrenergic agonist).

-

Incubate for 1-2 hours at 37°C.

-

Collect the medium and measure the glycerol (B35011) content using a commercial colorimetric or fluorometric assay kit.

-

-

Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release.

Conclusion

This compound represents a powerful pharmacological tool for investigating the nuanced roles of FFA2 signaling. Its distinct Gαi-biased agonism allows for the selective activation of pathways involved in crucial physiological processes such as neutrophil function and adipocyte metabolism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting FFA2 with biased ligands.

References

An In-depth Technical Guide on the Discovery and Characterization of AZD3229

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized the treatment of GIST, the emergence of secondary resistance mutations remains a significant clinical challenge. This whitepaper provides a comprehensive technical overview of the discovery and preclinical characterization of AZD3229, a potent and selective pan-KIT/PDGFRα mutant inhibitor designed to address this unmet medical need. AZD3229 has demonstrated broad activity against a wide spectrum of primary and secondary KIT/PDGFRα mutations that confer resistance to standard-of-care agents.[1][2] This document details the mechanism of action, preclinical pharmacokinetics, and anti-tumor efficacy of AZD3229, supported by structured data tables, detailed experimental methodologies, and visual diagrams of key biological pathways and workflows.

Introduction: The Challenge of Resistance in GIST

Gastrointestinal stromal tumors are predominantly characterized by activating mutations in the KIT receptor tyrosine kinase.[1] First-line therapy with imatinib, a potent inhibitor of the KIT kinase, has significantly improved patient outcomes. However, a majority of patients eventually develop resistance, often due to the acquisition of secondary mutations in the KIT gene.[1] Second- and third-line therapies, such as sunitinib (B231) and regorafenib, offer limited efficacy against the diverse landscape of resistance mutations and can be associated with dose-limiting toxicities due to off-target effects, such as inhibition of vascular endothelial growth factor receptor 2 (VEGFR2).[1] This highlights the critical need for novel therapeutic agents with a broader inhibitory profile against various KIT mutations and a more favorable safety profile.

Discovery of AZD3229: A Potent Pan-KIT/PDGFRα Inhibitor

AZD3229 was identified through a focused drug discovery program aimed at developing a potent, selective, and well-tolerated inhibitor of a wide range of clinically relevant KIT and PDGFRα mutations. The discovery process involved the optimization of a quinazoline-based chemical scaffold using structure-based design to enhance potency against a diverse panel of mutant KIT-driven cell lines while minimizing activity against KDR (VEGFR2) to reduce the potential for hypertension.[3] AZD3229 emerged as a lead candidate with potent, single-digit nanomolar growth inhibition across a broad panel of cell lines harboring various KIT mutations.[3]

Mechanism of Action: Inhibition of KIT/PDGFRα Signaling

AZD3229 is a selective inhibitor of wild-type KIT and a wide spectrum of primary and secondary KIT mutations.[4] Gain-of-function mutations in KIT lead to its constitutive activation, triggering downstream signaling pathways that drive cell proliferation and survival. AZD3229 exerts its therapeutic effect by binding to the ATP-binding pocket of the KIT kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling cascades. Optimal efficacy of AZD3229 is observed when there is sustained inhibition of KIT phosphorylation greater than 90% over the dosing interval.[4]

Signaling Pathway Diagram

Caption: Simplified diagram of the KIT signaling pathway and the inhibitory action of AZD3229.

Preclinical Characterization

In Vitro Potency

AZD3229 has demonstrated superior potency compared to existing therapies. In engineered and GIST-derived cell lines, AZD3229 is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and exhibits low nanomolar activity against a wide spectrum of secondary mutations.[1]

Table 1: In Vivo Efficacy of AZD3229 in Xenograft Models

| Xenograft Model | KIT Mutation | AZD3229 in vivo EC90 (nM) |

|---|---|---|

| Ba/F3 | D816H | 20 |

| GIST 430 | V654A | 43 |

| HGiX-106 (PDX) | V654A | 76 |

| HGiX-105 (PDX) | Y823D | 4 |

Data sourced from AACR Annual Meeting 2019 abstract.[2]

In Vivo Efficacy

In preclinical xenograft models of GIST, including patient-derived xenograft (PDX) models, AZD3229 has shown robust anti-tumor activity. Oral administration of AZD3229 led to durable inhibition of KIT signaling and resulted in tumor regressions.[1] In various mouse models, AZD3229 administration resulted in tumor regressions ranging from -60% to -99% tumor growth inhibition (TGI) when dosed orally up to 20 mg/kg twice daily.[2]

Preclinical Pharmacokinetics

The pharmacokinetic profile of AZD3229 has been characterized in mice, revealing properties suitable for oral administration.

Table 2: Mouse Pharmacokinetic Parameters of AZD3229

| Parameter | Value |

|---|---|

| Volume of Distribution (Vd) | 0.7 L/kg |

| Clearance (CL) | 7 mL/min/kg |

| Oral Bioavailability | Good |

| Half-life (t1/2) | ~2 hours |

Data sourced from an AACR journal publication.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of kinase inhibitors like AZD3229.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of AZD3229 or control compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan (B1609692) crystals.[3]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570-590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Phosphorylated KIT

This technique is used to detect the phosphorylation status of KIT as a measure of target engagement.

Protocol:

-

Cell Lysis: Lyse treated or untreated cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated KIT (p-KIT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., total KIT or a housekeeping protein).

In Vivo Xenograft Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of a compound in a mouse model.

Workflow Diagram:

Caption: A general workflow for a preclinical xenograft study.

Protocol:

-

Animal Acclimation: Acclimate immunodeficient mice to the facility for at least one week.

-

Tumor Implantation: Subcutaneously implant human GIST cells or patient-derived tumor fragments into the flanks of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer AZD3229 or vehicle control orally at the specified dose and schedule (e.g., twice daily).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Conclude the study when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration.

-

Tissue Collection and Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-KIT).

Conclusion

AZD3229 is a potent and selective pan-KIT/PDGFRα inhibitor with a preclinical profile that demonstrates the potential to overcome resistance to current GIST therapies. Its broad activity against a wide range of primary and secondary mutations, coupled with a design that minimizes off-target VEGFR2 inhibition, suggests a promising therapeutic window. The preclinical data strongly support the clinical investigation of AZD3229 as a potential best-in-class treatment for patients with GIST.[1]

References

An In-depth Technical Guide to AZ1729 as a Chemical Probe for FFA2

For Researchers, Scientists, and Drug Development Professionals

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like propionate, butyrate, and acetate.[1] These SCFAs are primarily produced by the gut microbiota and are implicated in a wide range of physiological processes, including metabolic regulation, immune responses, and inflammatory diseases.[1][2][3] Understanding the precise mechanisms of FFA2 signaling is crucial for developing novel therapeutics. AZ1729 has emerged as an invaluable chemical probe for dissecting the complex signaling pathways of FFA2. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols.

This compound: A Biased Allosteric Modulator

This compound is a potent and selective small molecule that acts as an allosteric agonist and a positive allosteric modulator (PAM) of FFA2.[4][5][6] A key feature of this compound is its G protein signaling bias. It selectively activates the Gαi/o pathway while acting as a negative allosteric modulator of the Gαq/11 pathway.[4] This unique property makes this compound an exceptional tool for differentiating the physiological roles of these two distinct signaling cascades downstream of FFA2 activation.

Quantitative Data Presentation

The following tables summarize the in vitro potency and affinity of this compound at the human FFA2 receptor across various functional assays.

Table 1: In Vitro Potency and Efficacy of this compound at Human FFA2

| Assay | Parameter | Value | Reference |

| cAMP Inhibition | pEC50 | 6.9 | |

| [³⁵S]GTPγS Binding | pEC50 | 7.23 ± 0.20 | [4] |

| Inhibition of Isoproterenol-induced Lipolysis | pEC50 | 5.03 | |

| Allosteric Antagonism (IP₁ Accumulation) | pKᵢ | 6.12 ± 0.12 | [4] |

| Radioligand Binding ([³H]GLPG0974) | pKₐ | 6.84 ± 0.11 | [4] |

Table 2: Allosteric Modulatory Effects of this compound on Orthosteric Agonists

| Orthosteric Agonist | Assay | Effect of this compound | Cooperativity (αβ) | Reference |

| Propionate (C3) | cAMP Inhibition | Positive Allosteric Modulator | 85.22 | [7] |

| Propionate (C3) | IP₁ Accumulation | Negative Allosteric Modulator | - | [4][7] |

| Compound 1 | cAMP Inhibition | Positive Allosteric Modulator | 12.09 | [4] |

| Compound 1 | IP₁ Accumulation | Negative Allosteric Modulator | - | [4][8] |

FFA2 Signaling Pathways and Modulation by this compound

FFA2 couples to two primary G protein families: Gαi/o and Gαq/11.

-

Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is pertussis toxin (PTX)-sensitive.[4] The Gαi/o pathway is primarily associated with the anti-lipolytic effects in adipocytes and neutrophil chemotaxis.[2][4] this compound selectively activates and potentiates this arm of FFA2 signaling.[4]

-

Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic Ca²⁺.[9][10] This pathway is implicated in the release of glucagon-like peptide-1 (GLP-1).[4] this compound does not activate this pathway and acts as a negative allosteric modulator in the presence of orthosteric agonists.[4]

FFA2 signaling pathways and modulation by this compound.

Key Experimental Protocols

Calcium Mobilization Assay

This assay measures the activation of the Gαq/11 pathway by detecting changes in intracellular calcium concentration.[10][11]

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human FFA2 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 30-60 minutes at 37°C.[12]

-

Compound Addition: The plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument. Basal fluorescence is measured before the automated addition of test compounds (e.g., this compound) and/or an orthosteric agonist (e.g., propionate).

-

Data Acquisition: Fluorescence intensity is monitored in real-time immediately following compound addition. An increase in fluorescence indicates a rise in intracellular calcium.

-

Analysis: Data are typically normalized to the baseline fluorescence and expressed as a percentage of the response to a maximal concentration of a reference agonist.

Workflow for a calcium mobilization assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, particularly Gαi/o, upon receptor stimulation.[13]

Methodology:

-

Membrane Preparation: Cells expressing FFA2 are harvested, homogenized, and centrifuged to isolate cell membranes. The membranes are resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of this compound or other test compounds.[4]

-

Incubation: The reaction mixture is incubated, typically for 60 minutes at 30°C, to allow for receptor activation and the binding of [³⁵S]GTPγS to the Gα subunit.[4]

-

Termination and Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Analysis: The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation. EC₅₀ values are determined from concentration-response curves.

Workflow for a [³⁵S]GTPγS binding assay.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to induce the directed migration of neutrophils, a key physiological response mediated by the FFA2-Gαi/o pathway.[4]

Methodology:

-

Neutrophil Isolation: Primary human neutrophils are isolated from the fresh blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[14]

-

Chemotaxis Chamber Setup: A chemotaxis chamber, such as a Boyden or Transwell® chamber with a porous membrane (typically 5 µm pores), is used.[14] The lower chamber is filled with a buffer containing the chemoattractant (e.g., this compound or propionate).

-

Cell Seeding: The isolated neutrophils are resuspended in a serum-free medium and seeded into the upper chamber.

-

Incubation: The chamber is incubated for approximately 1 hour to allow the neutrophils to migrate through the pores towards the chemoattractant in the lower chamber.[14]

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting with a hemocytometer or more commonly by using a luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP content.[14]

-

Analysis: The chemotactic index is calculated by comparing the number of migrated cells in the presence of the test compound to the number of cells that migrated towards the vehicle control.

References

- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AZ-1729 I CAS#: 2016864-46-1 I free fatty acid 2 receptor (FFA2) activator I InvivoChem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. criver.com [criver.com]

A Technical Guide to the Biological Functions of FFA2 Activation by AZ1729

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZ1729, a novel allosteric activator of the Free Fatty Acid Receptor 2 (FFA2). This compound has emerged as a critical pharmacological tool due to its unique signaling properties, offering researchers the ability to dissect the complex, G-protein-dependent pathways governed by FFA2. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling cascades.

Introduction to FFA2 and the Role of this compound

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids (SCFAs) like acetate, propionate (B1217596) (C3), and butyrate, which are primarily produced by the gut microbiota.[1] FFA2 signaling is implicated in a host of physiological processes, linking gut health and metabolism with immune function. Consequently, it has become a promising therapeutic target for various immunometabolic disorders.[1][2]

A key feature of FFA2 is its ability to signal through two distinct G protein families: the inhibitory Gαi/o and the Gαq/11 pathways.[3] This dual coupling complicates the study of its physiological roles. This compound, a synthetic small molecule, has been characterized as a potent FFA2 activator that exhibits profound functional bias. It acts as a direct allosteric agonist and a positive allosteric modulator (PAM) for Gαi-mediated pathways while being inactive or even antagonistic at Gαq/11-mediated pathways.[3][4] This unique Gαi-biased profile makes this compound an invaluable tool for delineating the specific contributions of each signaling arm to FFA2's biological functions.[3]

Molecular Mechanism and Signaling Bias of this compound

This compound's interaction with FFA2 is distinct from that of endogenous SCFAs. It binds to an allosteric site, a location topographically separate from the orthosteric pocket where propionate binds.[3] This allosteric interaction confers its unique signaling properties.

-

Gαi-Biased Agonism : this compound potently activates Gαi-dependent signaling cascades. This is demonstrated by its ability to inhibit forskolin-stimulated cAMP production and stimulate [³⁵S]GTPγS binding in cells expressing FFA2. These effects are sensitive to pertussis toxin (PTX), a known inhibitor of Gαi proteins, confirming the pathway's identity.[3]

-

Lack of Gαq/11 Activation : In stark contrast to its effects on Gαi, this compound does not activate Gαq/11 signaling. It fails to stimulate the accumulation of inositol (B14025) monophosphate (IP₁), a hallmark of Gαq/11 activation, in response to FFA2 engagement.[3]

-

Allosteric Modulation :

-

Positive (Gαi) : As a Positive Allosteric Modulator (PAM), this compound enhances the potency and/or efficacy of orthosteric agonists like propionate in Gαi-mediated functional assays.[3]

-

Negative (Gαq/11) : In Gαq/11-dependent assays, this compound can act as an insurmountable or allosteric antagonist, reducing the maximal efficacy of propionate.[3]

-

-

β-Arrestin Recruitment : this compound functions as a partial agonist for the recruitment of β-arrestin 1 and β-arrestin 2.[1]

This functional selectivity, or biased signaling, allows this compound to selectively probe the physiological outcomes of Gαi activation downstream of FFA2, independent of Gαq/11 engagement.[1][3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative pharmacological data for this compound and related compounds in various in vitro assays.

Table 1: Agonist Activity at Human FFA2 (hFFA2)

| Compound | Assay | Parameter | Value | Reference |

| This compound | cAMP Inhibition | pEC₅₀ | 6.90 ± 0.14 | [5] |

| [³⁵S]GTPγS Binding | pEC₅₀ | 6.63 ± 0.04 | [3] | |

| IP₁ Accumulation | pEC₅₀ | Inactive | [3] | |

| β-Arrestin 2 Recruitment | pEC₅₀ | - | [1] | |

| Gαi₃ Activation (TRUPATH) | pEC₅₀ | ~6.5 | [1] | |

| Gαq Activation (TRUPATH) | pEC₅₀ | Inactive | [1] | |

| Propionate (C3) | cAMP Inhibition | pEC₅₀ | 3.95 ± 0.13 | [3] |

| [³⁵S]GTPγS Binding | pEC₅₀ | 4.31 ± 0.08 | [3] | |

| IP₁ Accumulation | pEC₅₀ | 4.19 ± 0.10 | [3] | |

| 4-CMTB | cAMP Inhibition | pEC₅₀ | 5.86 ± 0.07 | [3] |

| IP₁ Accumulation | pEC₅₀ | 5.60 ± 0.11 (Partial Agonist) | [3] |

Table 2: Allosteric Modulatory Properties of this compound at hFFA2

| Modulator | Orthosteric Ligand | Assay | Parameter | Value | Reference |

| This compound | Propionate (C3) | [³H]GLPG0974 Binding | pKₐ | 6.84 ± 0.11 | [3] |

| Propionate (C3) | [³H]GLPG0974 Binding | α (Cooperativity) | 4.27 ± 1.17 | [3] | |

| This compound | Propionate (C3) | IP₁ Accumulation (Gq) | pKᵢ (Antagonism) | 6.12 ± 0.12 | [3] |

pEC₅₀: Negative logarithm of the molar concentration producing 50% of the maximum possible effect. pKₐ/pKᵢ: Negative logarithm of the molar concentration of a ligand that binds to 50% of the receptors. α: Cooperativity factor; α > 1 indicates positive cooperativity.

Signaling Pathways and Physiological Functions

This compound's Gαi bias has been instrumental in assigning specific physiological functions to FFA2's distinct signaling arms.

Diagrams of Signaling Pathways

Caption: Biased signaling of FFA2 activated by Propionate vs. This compound.

Key Gαi-Mediated Functions Confirmed by this compound

-

Inhibition of Lipolysis in Adipocytes : Activation of FFA2 in adipocytes is known to inhibit lipolysis. This compound mimics this effect, potently inhibiting isoproterenol-induced lipolysis in primary mouse adipocytes, confirming this process is mediated by the Gαi pathway.[3][4]

-

Neutrophil Migration (Chemotaxis) : this compound acts as a chemoattractant for human neutrophils, inducing their migration.[3][4] This demonstrates that the chemotactic response to FFA2 activation is a Gαi-driven event.

-

Synergistic Neutrophil Activation : In neutrophils, this compound on its own is a non-activating modulator. However, when combined with another allosteric modulator, Cmp58, it synergistically triggers the activation of the superoxide-producing NADPH oxidase.[6][7] This activation is notably biased, as it occurs without the rise in intracellular Ca²⁺ that typically accompanies orthosteric agonist stimulation, revealing a novel, Gαq-independent activation mechanism.[6][7]

Key Gαq/11-Mediated Functions Excluded by this compound

-

GLP-1 Secretion : The release of glucagon-like peptide-1 (GLP-1) from colonic preparations is a known physiological response to SCFAs. This compound is unable to mimic or regulate propionate-mediated GLP-1 release.[3] This, combined with the fact that the Gαq/11 inhibitor FR900359 blocks this process, definitively assigns GLP-1 secretion downstream of FFA2 to the Gαq/11 pathway.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to characterize this compound.

Protocol 1: cAMP Accumulation Assay (Gαi Activation)

-

Cell Line : Flp-In T-REx 293 cells engineered to express human FFA2 (hFFA2) upon doxycycline (B596269) induction.

-

Principle : Measures the inhibition of adenylyl cyclase activity. Gαi activation inhibits forskolin-stimulated cAMP production.

-

Methodology :

-

Seed and induce hFFA2 expression in cells.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Add various concentrations of this compound or control compounds.

-

Stimulate cells with forskolin (B1673556) (e.g., 5 µM) to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or LANCE).

-

Data are expressed as a percentage of the forskolin-stimulated response, and concentration-response curves are fitted to determine pEC₅₀ values.

-

Protocol 2: Inositol Monophosphate (IP₁) Accumulation Assay (Gαq/11 Activation)

-

Cell Line : Same as Protocol 1.

-

Principle : Measures the accumulation of IP₁, a stable downstream metabolite of IP₃, which is produced upon Gαq/11-mediated activation of phospholipase C.

-

Methodology :

-

Seed and induce hFFA2 expression.

-

Stimulate cells with various concentrations of this compound or control compounds in the presence of LiCl (which prevents IP₁ degradation).

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Lyse the cells and measure IP₁ accumulation using a detection kit (e.g., IP-One HTRF assay).

-

Fit concentration-response curves to determine agonist potency and efficacy.

-

Protocol 3: Neutrophil Chemotaxis Assay

-

Primary Cells : Human neutrophils isolated from fresh peripheral blood.

-

Principle : Quantifies the directed migration of neutrophils towards a chemoattractant.

-

Methodology :

-

Isolate neutrophils using density gradient centrifugation (e.g., with Polymorphprep).

-

Use a multi-well chemotaxis chamber (e.g., ChemoTx plate) with a filter separating the upper and lower wells.

-

Load the lower wells with various concentrations of this compound, control chemoattractants (e.g., fMLP), or buffer.

-

Add a suspension of isolated neutrophils to the top of the filter.

-

Incubate the plate (e.g., 60-90 minutes at 37°C, 5% CO₂) to allow cell migration.

-

Remove non-migrated cells from the top of the filter.

-

Quantify the migrated cells in the lower wells, for example, by using a cell viability reagent (e.g., CellTiter-Glo) and measuring luminescence.

-

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Conclusion

This compound is a landmark compound in the study of FFA2 pharmacology. Its well-characterized Gαi-biased agonism provides an unprecedented ability to separate the downstream consequences of Gαi versus Gαq/11 activation. Through its use, inhibition of lipolysis and neutrophil chemotaxis have been definitively linked to Gαi signaling, while GLP-1 secretion has been confirmed as a Gαq/11-mediated event. As a direct allosteric agonist and a positive allosteric modulator, this compound continues to be an essential tool for researchers investigating the nuanced roles of FFA2 in health and disease, paving the way for the development of next-generation, pathway-selective therapeutics for immunometabolic conditions.

References

- 1. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

AZ1729: A Technical Guide to its Gi over Gq Signaling Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1729 is a novel synthetic ligand that has garnered significant interest within the scientific community for its unique signaling properties.[1] It acts as a potent, Gi-biased allosteric agonist and positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2][3] This technical guide provides an in-depth analysis of the selectivity of this compound for Gi over Gq signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism: Gi-functional Bias

FFA2 is a G protein-coupled receptor (GPCR) capable of signaling through both Gi and Gq/G11 pathways, which are believed to mediate distinct physiological effects.[1][4] this compound exhibits a remarkable functional bias by selectively activating Gi-mediated signaling cascades while being completely inactive as an agonist for Gq/G11-mediated pathways.[1] Furthermore, this compound can act as a negative allosteric modulator in the context of Gq/G11 signaling, reducing the efficacy of orthosteric ligands.[1] This distinct pharmacological profile makes this compound an invaluable tool for dissecting the physiological roles of FFA2-mediated Gi signaling.

Quantitative Data: Potency and Efficacy

The Gi-biased agonism of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity on Gi and Gq signaling pathways.

Table 1: Agonist Activity of this compound on Gi-mediated Signaling Pathways

| Assay | Species | Parameter | Value | Reference |

| Inhibition of forskolin-induced cAMP increase | Human | pEC50 | 6.9 ± 0.02 | [5] |

| [³⁵S]GTPγS binding | Human | pEC50 | 7.23 | [3] |

| Inhibition of forskolin-induced cAMP increase | Mouse | pEC50 | 6.16 ± 0.12 | [1] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Agonist Activity of this compound on Gq/G11-mediated Signaling Pathways

| Assay | Species | Parameter | Result | Reference |

| Inositol (B14025) monophosphate (IP₁) accumulation | Human | Agonist Activity | Inactive up to 30 μM | [1] |

| Inositol monophosphate (IP₁) accumulation | Mouse | Agonist Activity | No direct effect | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the Gi versus Gq signaling selectivity of this compound.

cAMP Accumulation Assay (Gi Signaling)

This assay measures the inhibition of cyclic AMP (cAMP) production, a hallmark of Gi activation.

-

Cell Line: Flp-In™ T-REx™ 293 cells induced to express human FFA2 (hFFA2).

-

Protocol:

-

Cells are seeded in 96-well plates and cultured overnight.

-

The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., rolipram) for 30 minutes to prevent cAMP degradation.

-

Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound for a further 30 minutes.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are determined using a competitive binding assay, such as Homogeneous Time Resolved Fluorescence (HTRF).

-

Data are normalized to the response to forskolin alone (100%) and a vehicle control (0%). The concentration-response curves are then fitted to a sigmoidal dose-response equation to determine the pEC50 values.

-

[³⁵S]GTPγS Binding Assay (Gi Signaling)

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Preparation: Membranes are prepared from cells expressing hFFA2.

-

Protocol:

-

Cell membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

The reaction is allowed to proceed at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed to remove unbound [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Concentration-response data are analyzed to determine the pEC50 and Emax values.

-

Inositol Monophosphate (IP₁) Accumulation Assay (Gq Signaling)

This assay measures the accumulation of inositol monophosphate (IP₁), a downstream product of Gq/G11 activation of phospholipase C.

-

Cell Line: Flp-In™ T-REx™ 293 cells induced to express hFFA2.

-

Protocol:

-

Cells are seeded in 96-well plates and cultured.

-

The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP₁.

-

Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the cells are lysed.

-

The concentration of IP₁ in the cell lysate is measured using a competitive immunoassay, such as HTRF.

-

Data are typically expressed as a percentage of the maximal response to a known Gq-activating agonist.

-

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed.

References

- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. A single extracellular amino acid in Free Fatty Acid Receptor 2 defines antagonist species selectivity and G protein selection bias - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of FFA2 by AZ1729: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZ1729, a novel allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2). This compound exhibits unique G-protein biased agonism, acting as a direct allosteric agonist and a positive allosteric modulator (PAM) for the Gi-mediated signaling pathway, while concurrently acting as a negative allosteric modulator (NAM) for Gq/11-mediated pathways. This guide summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling and experimental workflows.

Core Concepts of this compound Action

This compound is a synthetic ligand that binds to an allosteric site on the FFA2 receptor, a site topographically distinct from the orthosteric binding pocket for endogenous short-chain fatty acids (SCFAs) like propionate (B1217596) (C3)[1]. Its unique mechanism of action allows for the selective potentiation of Gi-coupled signaling pathways, which are involved in processes such as the inhibition of lipolysis and neutrophil chemotaxis[1][2]. Conversely, this compound does not activate or can even inhibit Gq/11-mediated signaling, which is linked to physiological responses like GLP-1 release[1][2]. This Gi-functional bias makes this compound a valuable tool for dissecting the physiological roles of FFA2 signaling pathways and a potential lead compound for therapeutic development[1][2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Agonist Activity of this compound at Human FFA2

| Assay | Parameter | Value | Reference |

| cAMP Inhibition | pEC50 | 6.9 | |

| [35S]GTPγS Binding | pEC50 | 7.23 ± 0.20 | [1] |

| IP1 Accumulation | Activity | Inactive | [1] |

| ERK1/2 Phosphorylation | Activity | Weak Partial Agonist | [1] |

| Inhibition of Lipolysis (mouse adipocytes) | pEC50 | 5.03 |

Table 2: Allosteric Modulatory Properties of this compound at Human FFA2

| Assay | Modulatory Effect on Propionate (C3) | Parameter | Value | Reference |

| [3H]GLPG0974 Competition Binding | Positive Cooperativity | pKB | 6.84 ± 0.11 | [1] |

| [3H]GLPG0974 Competition Binding | Positive Cooperativity | α | 4.27 ± 1.17 | [1] |

| cAMP Inhibition | Positive Allosteric Modulator (PAM) | - | - | [1] |

| IP1 Accumulation | Negative Allosteric Modulator (NAM) | Estimated Affinity (pKB) | 6.12 ± 0.12 | [1] |

Table 3: Binding and Functional Parameters of this compound

| Parameter | Value | Reference |

| Transduction Efficacy (τ) in cAMP assay | 5.77 ± 1.22 | [1] |

| Apparent pKi vs [3H]GLPG0974 | 6.77 ± 0.50 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of FFA2 and the experimental workflows used to characterize the allosteric modulation by this compound.

FFA2 Signaling Pathways

Caption: FFA2 signaling pathways and the modulatory effects of this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the in vitro characterization of this compound.

Logical Relationship of this compound's Biased Modulation

Caption: Logical flow of this compound's biased allosteric modulation of FFA2.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Expression of hFFA2

-

Cell Line: Flp-In T-REx 293 cells are commonly used.

-

Transfection: Cells are stably transfected with a pcDNA5/FRT/TO vector containing the human FFA2 (hFFA2) cDNA, often with a C-terminal eYFP tag for visualization and expression confirmation.

-

Induction of Expression: hFFA2 expression is induced by treating the cells with tetracycline (B611298) (typically 1 µg/mL) for 24 hours prior to the experiment.

cAMP Inhibition Assay

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a hallmark of Gi activation.

-

Cell Preparation: Induced cells are harvested and resuspended in a stimulation buffer (e.g., Hanks' balanced salt solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

-

Assay Procedure:

-

Cells are incubated with varying concentrations of this compound or other test compounds.

-

Forskolin (B1673556) (an adenylyl cyclase activator) is added to stimulate cAMP production.

-

The reaction is incubated for a specified time (e.g., 30 minutes) at room temperature.

-

The reaction is stopped, and the cells are lysed.

-

-

Detection: The amount of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: Data are normalized to the response of forskolin alone and plotted as a percentage of inhibition. Concentration-response curves are fitted to a sigmoidal dose-response equation to determine pEC50 values.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins by a receptor agonist.

-

Membrane Preparation: Membranes are prepared from cells expressing hFFA2. Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.

-

Assay Procedure:

-

Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.

-

The reaction is incubated (e.g., for 60 minutes at 30°C) to allow for the binding of [35S]GTPγS to activated G-proteins.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Data are expressed as a percentage of basal [35S]GTPγS binding. Concentration-response curves are analyzed to determine pEC50 and Emax values.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq/11-mediated phospholipase C activation.

-

Cell Preparation: Induced cells are plated in a suitable format (e.g., 96-well plates).

-

Assay Procedure:

-

Cells are incubated in a stimulation buffer containing LiCl (to inhibit the breakdown of IP1).

-

Varying concentrations of this compound or a positive control (like propionate) are added.

-

The plate is incubated for a specified time (e.g., 60 minutes at 37°C).

-

-

Detection: The accumulated IP1 is measured using a competitive immunoassay kit (e.g., HTRF).

-

Data Analysis: Data are normalized to the maximal response of a reference agonist (e.g., propionate) and concentration-response curves are generated.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, which can be activated downstream of both Gi and Gq/11 pathways.

-

Cell Preparation: Induced cells are typically serum-starved for a period before the assay to reduce basal phosphorylation levels.

-

Assay Procedure:

-

Cells are treated with varying concentrations of this compound for a short duration (e.g., 5 minutes at 37°C).

-

To dissect the G-protein contribution, cells can be pre-treated with inhibitors such as pertussis toxin (PTX) for Gi or FR900359 for Gq/11.

-

The stimulation is stopped, and the cells are lysed.

-

-

Detection: The levels of phosphorylated ERK1/2 are measured, often using an immunoassay format like AlphaLISA or HTRF, which detects the phosphorylated form of the protein.

-

Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated, and concentration-response curves are plotted.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound and its cooperativity with orthosteric ligands.

-

Assay Type: Competition binding assays are performed using a radiolabeled antagonist, such as [3H]GLPG0974.

-

Procedure:

-

Membranes from hFFA2-expressing cells are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of a competing ligand (e.g., this compound or propionate) are added.

-

For cooperativity studies, the experiment is repeated in the presence of a fixed concentration of the allosteric modulator (this compound).

-

The reaction is incubated to equilibrium and then terminated by rapid filtration.

-

-

Detection: The amount of bound radioligand is quantified by scintillation counting.

-

Data Analysis: Competition curves are analyzed to determine the pKi of the competing ligand. For cooperativity, the data is fitted to an allosteric model to calculate the cooperativity factor (α) and the affinity of the allosteric modulator (pKB).

This guide provides a comprehensive technical overview of the allosteric modulator this compound and its interaction with the FFA2 receptor. The provided data, diagrams, and protocols are intended to serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.

References

- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

The Role of AZ1729 in Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ1729 is a novel and potent small molecule that acts as a direct allosteric agonist and a positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor highly expressed on neutrophils.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its specific role in promoting neutrophil chemotaxis. It is designed to be a comprehensive resource, detailing the quantitative data from key experiments, the experimental protocols used to generate this data, and the signaling pathways through which this compound exerts its effects. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of modulating FFA2 signaling in inflammatory and immune responses.

Introduction to this compound and FFA2

The Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate.[3] These SCFAs are metabolic byproducts of gut microbiota and are increasingly recognized as important signaling molecules in host physiology, bridging the gap between metabolism and immune function. FFA2 is highly expressed in immune cells, particularly neutrophils, where it plays a crucial role in their migration and activation.[3]

FFA2 can signal through two major G protein pathways: the Gαi/o and Gαq/11 pathways. Activation of the Gαi/o pathway typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and is associated with chemotaxis.[4] The Gαq/11 pathway, on the other hand, activates phospholipase C, leading to an increase in intracellular calcium.

This compound has been identified as a unique FFA2 modulator that displays a strong functional bias towards the Gαi-mediated signaling pathway.[1][2] This property makes it a valuable tool for dissecting the physiological roles of FFA2 and a potential therapeutic agent for modulating neutrophil activity in a targeted manner.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from in vitro assays characterizing the activity of this compound on the FFA2 receptor.

Table 1: Potency of this compound in Biochemical Assays

| Assay | Parameter | Value | Reference |

| Forskolin-induced cAMP inhibition | pEC50 | 6.9 | |

| [³⁵S]GTPγS binding | pEC50 | 7.23 |

Table 2: Efficacy of this compound in Neutrophil Chemotaxis

| Compound | Concentration | Migrated Neutrophils (Fold increase over vehicle) | Reference |

| fMLP | 10 nM | ~4.5 | [1] |

| C3 | 10 mM | ~2.5 | [1] |

| This compound | 1 µM | ~2.5 | [1] |

| This compound | 10 µM | ~3.0 | [1] |

Signaling Pathways of this compound in Neutrophil Chemotaxis

This compound's induction of neutrophil chemotaxis is a direct result of its Gαi-biased agonism at the FFA2 receptor. The signaling cascade initiated by this compound binding to FFA2 is depicted below.

In a more complex scenario, this compound can act synergistically with another allosteric modulator, Cmp58, to activate neutrophils and induce superoxide (B77818) production via NADPH oxidase, a process that occurs without a rise in intracellular calcium. This demonstrates a biased signaling outcome where the combination of two allosteric modulators triggers a specific downstream effector pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

The Gᵢ-Biased FFA2 Agonist AZ1729: A Technical Overview of its Anti-Lipolytic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1729 is a novel synthetic compound that acts as a potent and selective allosteric agonist and positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] Notably, this compound exhibits a unique functional bias towards the Gαi/o pathway over the Gαq/11 pathway, making it a valuable tool for dissecting the distinct physiological roles of these signaling cascades.[1][3][4] This technical guide provides an in-depth analysis of the effects of this compound on lipolysis, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Gᵢ-Biased Inhibition of Lipolysis